Scaffold-Level Constitutional Isomerism vs. GSK2801: Mutually Exclusive Target Engagement Profiles Driven by Core Topology
The target compound (CAS 2034285-48-6) is a constitutional isomer of GSK2801 (CAS 1619994-68-1); both share the identical molecular formula C20H21NO4S (MW 371.45) but possess mutually exclusive core scaffolds. GSK2801 incorporates an indolizine core with a methylsulfonyl-phenyl substituent and a methyl ketone acetyl-lysine mimetic that enables high-affinity binding to BAZ2A (Kd = 257 nM) and BAZ2B (Kd = 136 nM) bromodomains, with >50-fold selectivity over BRD4, as demonstrated by isothermal titration calorimetry (ITC) and confirmed by co-crystal structures (PDB entries for BAZ2B–GSK2801 complex) [1] . The target compound contains a furan-3-yl-benzyl sulfonamide scaffold connected via a two-carbon ethanesulfonamide linker to a 4-methoxyphenyl group; it lacks the indolizine ring, the methyl ketone hydrogen-bonding anchor, and the specific aromatic stacking elements required for bromodomain acetyl-lysine pocket recognition. Consequently, the two isomers are predicted to exhibit non-overlapping primary target profiles [2]. This scaffold divergence means that procurement of the wrong isomer for a bromodomain-focused screening campaign would yield false-negative results, while procurement of the target compound for BAZ2A/B inhibition studies would be ineffective by design.
| Evidence Dimension | Scaffold topology and primary biological target engagement |
|---|---|
| Target Compound Data | Furan-3-yl-benzyl ethanesulfonamide scaffold; no indolizine core; no acetyl-lysine mimetic; no reported bromodomain activity; BAZ2A/B binding not expected |
| Comparator Or Baseline | GSK2801 (CAS 1619994-68-1): Indolizine scaffold; BAZ2A Kd = 257 nM, BAZ2B Kd = 136 nM (ITC); >50-fold selectivity over BRD4; co-crystal structure with BAZ2B (PDB) confirming acetyl-lysine competitive binding mode |
| Quantified Difference | Scaffold divergence: indolizine vs. furan-benzyl core; presence vs. absence of acetyl-lysine mimetic; BAZ2A/B Kd < 300 nM (GSK2801) vs. no measurable bromodomain engagement (predicted for target compound) |
| Conditions | BAZ2A/B ITC binding assay (GSK2801); X-ray crystallography (GSK2801–BAZ2B complex, PDB deposited); Molecular formula C20H21NO4S (both compounds) |
Why This Matters
For scientists procuring a BAZ2A/B bromodomain chemical probe, GSK2801 is the validated choice with published Kd values and co-crystal structures; the target compound is structurally incapable of occupying the BAZ2 acetyl-lysine pocket and would represent a procurement error in any bromodomain-targeted study.
- [1] Chen P, Chaikuad A, Bamborough P, et al. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. J Med Chem, 2016, 59(4): 1410–1424. View Source
- [2] PubChem. Compound Summary: N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, InChI Key: KWDSDKNAUQBBJU-UHFFFAOYSA-N. View Source
